molecular formula C16H12FNO2 B11512544 2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione

2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione

Cat. No.: B11512544
M. Wt: 269.27 g/mol
InChI Key: ALUNPCIDJYZCDK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the 2,6-dimethylphenyl and 5-fluoro substituents in this compound potentially enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2,6-dimethylphenylamine with a fluorinated anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. The purification of the final product typically involves techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets through hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenyl)-isoindole-1,3-dione: Lacks the fluorine substituent.

    5-Fluoroisoindole-1,3-dione: Lacks the 2,6-dimethylphenyl group.

    2,6-Dimethylphenyl-isoindole-1,3-dione: Lacks the fluorine substituent.

Uniqueness

The presence of both the 2,6-dimethylphenyl and 5-fluoro substituents in 2-(2,6-Dimethylphenyl)-5-fluoroisoindole-1,3-dione makes it unique compared to its analogs

Properties

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-5-fluoroisoindole-1,3-dione

InChI

InChI=1S/C16H12FNO2/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16(18)20/h3-8H,1-2H3

InChI Key

ALUNPCIDJYZCDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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